molecular formula C12H16N4O3S B13183934 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole

2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole

Cat. No.: B13183934
M. Wt: 296.35 g/mol
InChI Key: QMPJOZLHPKOIKR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group, a piperidine sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminobenzoxazole with piperidine-1-sulfonyl chloride to form an intermediate product. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-5-(piperidine-1-sulfonyl)pyridine: Similar structure but with a pyridine ring instead of a benzoxazole ring.

    2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: Contains a morpholine sulfonyl group instead of a piperidine sulfonyl group.

Uniqueness

2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the benzoxazole ring distinguishes it from similar compounds, potentially offering different biological activities and applications.

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine

InChI

InChI=1S/C12H16N4O3S/c13-15-12-14-10-8-9(4-5-11(10)19-12)20(17,18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,13H2,(H,14,15)

InChI Key

QMPJOZLHPKOIKR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN

Origin of Product

United States

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